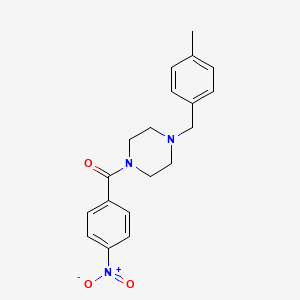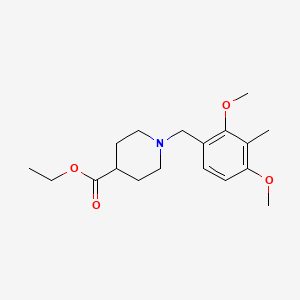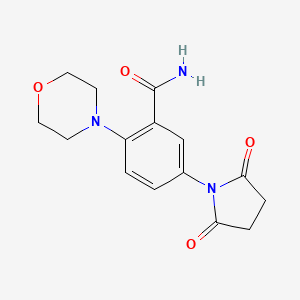
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide, also known as MTA, is a compound that has been extensively studied for its potential as an anticancer agent. MTA belongs to the class of compounds known as acrylamides, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may alter the expression of genes involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been shown to inhibit the expression of proteins involved in cell cycle regulation, such as cyclin D1 and CDK4. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide in lab experiments is its specificity for HDAC inhibition, which may reduce off-target effects. However, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide is also known to be relatively unstable and may require careful handling and storage. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to have low solubility in water, which may limit its use in certain experiments.
Future Directions
Future research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may focus on improving its stability and solubility, as well as exploring its potential as a combination therapy with other anticancer agents. In addition, further studies may be needed to fully understand the mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide and its potential for use in clinical settings.
Synthesis Methods
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 2-nitrobenzaldehyde followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide can induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. In vivo studies have also shown promising results, with N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide inhibiting tumor growth and metastasis in animal models.
properties
IUPAC Name |
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-8-14-15-12(20-8)13-11(17)7-6-9-4-2-3-5-10(9)16(18)19/h2-7H,1H3,(H,13,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYMBJFUQKLOQB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)





![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)

![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)

